Phellodonic acid

Description

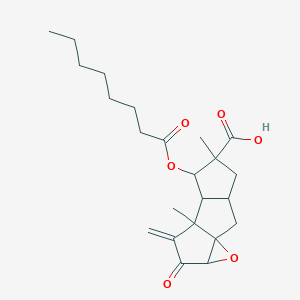

Structure

2D Structure

Properties

CAS No. |

152613-17-7 |

|---|---|

Molecular Formula |

C23H32O6 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

5,8-dimethyl-9-methylidene-6-octanoyloxy-10-oxo-12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-5-carboxylic acid |

InChI |

InChI=1S/C23H32O6/c1-5-6-7-8-9-10-15(24)28-18-16-14(11-21(18,3)20(26)27)12-23-19(29-23)17(25)13(2)22(16,23)4/h14,16,18-19H,2,5-12H2,1,3-4H3,(H,26,27) |

InChI Key |

SGMJRSNRTRKWNM-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OC1C2C(CC1(C)C(=O)O)CC34C2(C(=C)C(=O)C3O4)C |

Canonical SMILES |

CCCCCCCC(=O)OC1C2C(CC1(C)C(=O)O)CC34C2(C(=C)C(=O)C3O4)C |

Synonyms |

Phellodonic acid |

Origin of Product |

United States |

Natural Occurrence and Isolation Studies of Phellodonic Acid

Discovery and Original Isolation from Fungal Sources

Phellodonic acid, a hirsutane-type sesquiterpenoid, was first brought to scientific attention through its isolation from a fungal source. nih.govthieme-connect.com This discovery marked a significant point in the study of natural products from the Thelephorales order, as this compound was the first bioactive compound to be reported from any member of this group. wikipedia.org

Identification of Phellodon melaleucus as the Producing Organism

The organism responsible for the production of this compound was identified as the fungus Phellodon melaleucus. nih.govmdpi.com This species, commonly known as the grey tooth fungus, is a type of tooth fungi belonging to the family Bankeraceae. wikipedia.orghabitas.org.uk Phellodon species are characterized by their tough, cork-like fruit bodies with white spines on the underside where spores are released. wikipedia.org They are known to form mycorrhizal associations with trees, particularly from the Fagaceae (beeches and oaks) and Pinaceae (pines) families. wikipedia.org

Specific Strain and Geographical Origin of Initial Isolation (e.g., Phellodon melaleucus strain 87113 from Hartz Mountains, Tasmania)

The initial isolation of this compound was from fermentations of Phellodon melaleucus strain 87113. nih.govpublish.csiro.au This specific strain was collected from the Hartz Mountains in Tasmania, Australia. publish.csiro.au

This compound as a Metabolite of the Thelephoraceae Family

This compound is recognized as a metabolite of the Thelephoraceae family. nih.govsciopen.com At the time of its discovery, it was the first bioactive metabolite to be isolated from a cultured species belonging to this family. nih.gov The Thelephorales order, to which Thelephoraceae belongs, is a diverse group of fungi characterized by a variety of fruit body shapes and hymenophore structures. mycosphere.org

Comparative Analysis with Related Natural Products from Fungi

This compound belongs to the hirsutane class of sesquiterpenoids, which are characterized by a tricyclic skeleton. thieme-connect.commdpi.com Several other related natural products have been isolated from fungi, particularly within the Thelephorales order.

For instance, the genus Phellodon itself has yielded other bioactive compounds. Phellodon niger has been a source of cyathane-type diterpenoids and a nitrogenous terphenyl derivative called phellodonin. wikipedia.orgmdpi.com

Within the broader category of hirsutane sesquiterpenoids from fungi, other examples include complicatic acid, pleurotellic acid, and hirsutic acid. mdpi.com These compounds share the fundamental hirsutane framework but differ in their functional groups and stereochemistry. This compound is distinguished by the presence of a carboxylic acid group. mdpi.com Another related compound is anhydroarthrosporone, a sesquiterpenoid isolated from the basidiomycete fungus Ceratocystis ulmi. nih.gov

The table below provides a comparative overview of this compound and some related fungal natural products.

| Compound Name | Producing Organism | Chemical Class | Reference |

| This compound | Phellodon melaleucus | Hirsutane sesquiterpenoid | nih.gov |

| Nigernin A and B | Phellodon niger | Cyathane diterpenoid | wikipedia.org |

| Phellodonin | Phellodon niger | Nitrogenous terphenyl derivative | wikipedia.org |

| Complicatic acid | Fungal source | Hirsutane sesquiterpenoid | mdpi.com |

| Pleurotellic acid | Fungal source | Hirsutane sesquiterpenoid | mdpi.com |

| Hirsutic acid | Stereum hirsutum | Hirsutane sesquiterpenoid | mdpi.com |

| Anhydroarthrosporone | Ceratocystis ulmi | Sesquiterpenoid | nih.gov |

Biosynthetic Investigations of Phellodonic Acid

General Principles of Sesquiterpenoid Biosynthesis in Basidiomycetes

Sesquiterpenoids in fungi, particularly in the phylum Basidiomycota, represent a vast and structurally diverse class of natural products. mdpi.comnih.gov Their biosynthesis follows a conserved initial pathway before diverging to create a wide array of chemical scaffolds. researchgate.net Basidiomycetes are considered a rich source for discovering these compounds and the enzymes responsible for their production. researchgate.netdntb.gov.ua

The central enzymes in sesquiterpenoid biosynthesis are the sesquiterpene synthases (STSs). mdpi.comnih.gov These enzymes are responsible for the crucial cyclization of the linear C15 precursor, farnesyl pyrophosphate (FPP), into various cyclic sesquiterpene skeletons. nih.govencyclopedia.pubnih.gov The immense structural diversity of sesquiterpenoids is largely attributed to the different cyclization reactions and subsequent rearrangements catalyzed by different STSs. nih.govencyclopedia.pub

Upon binding FPP, STSs initiate the reaction by cleaving the pyrophosphate group, which generates a highly reactive farnesyl carbocation. nih.gov This carbocation then undergoes a series of intramolecular cyclizations, hydride shifts, and rearrangements within the enzyme's active site. encyclopedia.pub The reaction is terminated when the final carbocation is quenched, typically by deprotonation or the addition of a water molecule, releasing the final sesquiterpene product. nih.gov Fungal STSs often contain conserved amino acid motifs, such as the D(D/E)XXD motif, which are crucial for substrate binding and catalysis. researchgate.net Phylogenetic analyses of STSs from mushroom-forming fungi have clustered them into distinct clades, which often correspond to the type of cyclization mechanism they employ. nih.govsemanticscholar.org

The biosynthesis of all sesquiterpenoids, including phellodonic acid, originates from simple C5 building blocks derived from the mevalonate (B85504) (MVA) pathway in fungi. nih.gov The key C5 intermediates are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govsemanticscholar.org

The assembly of the direct precursor to sesquiterpenoids occurs in two main steps:

One molecule of DMAPP is condensed with one molecule of IPP to form the C10 compound, geranyl pyrophosphate (GPP). researchgate.net

GPP is then condensed with another molecule of IPP to yield the C15 compound, farnesyl pyrophosphate (FPP). researchgate.netnih.govnih.gov

FPP is the universal, linear precursor that serves as the substrate for all sesquiterpene synthases. encyclopedia.pubnih.gov

Proposed Biosynthetic Pathways Leading to Hirsutane Core (Hypothetical or Inferred)

This compound is built on a hirsutane scaffold, which is a linear triquinane characterized by a distinctive 5-5-5 tricyclic ring system. wikipedia.orgnih.gov While the specific biosynthetic gene cluster for this compound has not been fully elucidated, its formation can be inferred from studies on other hirsutane-producing fungi, most notably Stereum hirsutum. nih.govacs.org

The proposed pathway begins with the cyclization of the universal precursor, FPP. nih.gov This reaction is catalyzed by a dedicated hirsutene (B1244429) synthase. Research on S. hirsutum led to the groundbreaking discovery of the enzyme responsible for synthesizing the core hirsutane skeleton (hirsutene). nih.govasm.org This enzyme was identified as an unusual fusion protein, comprising a sesquiterpene synthase (STS) domain fused to a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) domain. nih.govasm.org HMGS is an enzyme in the MVA pathway, and its inclusion in the fusion protein is thought to help channel precursors specifically toward sesquiterpenoid production. nih.gov

The key cyclization cascade is believed to proceed through a protoilludyl cation intermediate, which is a common branching point for several classes of sesquiterpenoids in mushrooms. nih.gov This cation is then rearranged and further cyclized by the hirsutene synthase to form the foundational 5-5-5 tricyclic structure of hirsutene. nih.govresearchgate.net From this core hirsutene molecule, a series of subsequent modifications would lead to the more complex this compound.

Enzymatic Mechanisms Involved in Late-Stage Functionalization of this compound (if data exists)

While the specific enzymes that tailor the hirsutane core to produce this compound in P. melaleucus have not yet been characterized, extensive research on the hirsutane biosynthetic gene cluster (hir cluster) in Stereum hirsutum provides a powerful model for these late-stage reactions. nih.govacs.org The structural diversity of hirsutanes arises from the activity of tailoring enzymes, which add functional groups like hydroxyls, ketones, and carboxyl groups to the core skeleton. nih.govnih.gov

The hir cluster in S. hirsutum contains genes for several such enzymes, including multiple cytochrome P450 monooxygenases (P450s), dehydrogenases, and other oxidoreductases. acs.org Functional characterization of these enzymes has revealed their precise roles:

Cytochrome P450s : These are key players in oxidative functionalization. For instance, the P450s HirC and HirF were found to mediate stepwise hydroxylation at the C-5 and C-7 positions of the hirsutane A-ring. acs.org

Dehydrogenases/Oxidoreductases : Other enzymes, such as the short-chain dehydrogenase/reductase HirJ and the NAD(P)-binding protein HirD, are involved in further modifying these hydroxylated intermediates, for example, by oxidizing them to form ketones. acs.org

These studies demonstrate that a combination of P450-catalyzed hydroxylations and subsequent dehydrogenase-mediated oxidations are the primary mechanisms for the late-stage functionalization of the hirsutane scaffold. acs.org It is highly probable that a similar enzymatic cascade involving P450s and other oxidoreductases is responsible for the specific oxygenation pattern observed in this compound.

Genetic and Molecular Approaches to Studying Fungal Biosynthesis

The elucidation of fungal biosynthetic pathways, including that of hirsutane-type sesquiterpenoids, relies on a combination of modern genetic and molecular biology techniques. umn.edu

Genome Mining : A primary strategy is the use of bioinformatics to "mine" fungal genome sequences for genes encoding key biosynthetic enzymes, particularly sesquiterpene synthases (STSs). mdpi.comnih.gov Scientists can search for conserved DNA sequences or protein domains characteristic of STSs, such as the terpene synthase C-terminal domain (PF19086). mdpi.com This approach has successfully identified numerous putative STS genes in various fungi.

Biosynthetic Gene Cluster (BGC) Identification : In fungi, genes for a specific metabolic pathway are often physically located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.govnih.gov Identifying the gene for a core enzyme like an STS often leads to the discovery of the entire BGC, which includes the tailoring enzymes (e.g., P450s, oxidases) responsible for late-stage modifications. nih.govacs.org

Heterologous Expression : To determine the function of a candidate gene, it is cloned and expressed in a well-characterized host organism, such as Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govnih.gov The host organism then produces the enzyme, and the resulting chemical products can be isolated and structurally identified, thereby confirming the enzyme's function. mdpi.comnih.gov For example, the function of the hirsutene synthase from S. hirsutum was confirmed through its expression in a heterologous host. asm.org

Transcriptomics : RNA-sequencing (RNA-seq) can be used to analyze the gene expression profile of a fungus under different culture conditions. By comparing conditions where the compound of interest is produced versus where it is not, researchers can identify which genes (and BGCs) are upregulated, pointing to their involvement in the biosynthesis. nih.gov

Gene Deletion : In the native fungal producer, targeted gene knockout or deletion experiments provide definitive proof of a gene's function. asm.org If the deletion of a specific gene abolishes the production of the compound, it confirms its essential role in the biosynthetic pathway. asm.org

These integrated approaches have been instrumental in uncovering the complex pathways leading to sesquiterpenoids and provide a clear framework for the future elucidation of the complete this compound biosynthetic pathway. nih.govumn.edu

Total Synthesis Strategies and Methodologies for Phellodonic Acid

Chemoenzymatic Total Synthesis of Phellodonic Acid

The total synthesis of this compound, a highly functionalized hirsutane derivative with notable biological activity, has been successfully accomplished through a chemoenzymatic pathway. anu.edu.au This strategy leverages the strengths of both enzymatic transformations to establish chirality and robust chemical reactions to build the complex polycyclic structure. The entire synthesis originates from a simple, readily available aromatic compound, which is a testament to the efficiency of this combined approach. anu.edu.auresearchgate.net

Enantiospecificity and Stereocontrol in Synthetic Routes

A cornerstone of the this compound synthesis is the establishment of stereochemistry at the very beginning of the route, which then dictates the stereochemical outcome of all subsequent reactions. The enantiospecificity of the entire synthesis is rooted in the use of an enantiomerically pure starting material, cis-1,2-dihydrocatechol 7, obtained through a biological process. anu.edu.auresearchgate.net This chiron, a versatile building block, possesses a defined absolute stereochemistry that is meticulously transferred through the synthetic sequence. researchgate.net The inherent chirality of this starting diol guides the stereoselective formation of the tricyclic system during the key cycloaddition and rearrangement reactions, ultimately leading to the natural enantiomer of this compound.

Utilization of Biotransformation for Key Intermediates

The critical enantiopure starting material for the synthesis is produced via a whole-cell biotransformation. anu.edu.auresearchgate.net This process utilizes a genetically engineered strain of the bacterium Escherichia coli, specifically JM109 (pDTG601). anu.edu.auscispace.commolaid.com This recombinant strain is designed to overexpress the enzyme toluene (B28343) dioxygenase (TDO). anu.edu.auresearchgate.net When these bacterial cells are cultured and fed with toluene, the TDO enzyme catalyzes the dihydroxylation of the aromatic ring, producing (+)-cis-1,2-dihydroxy-3-methylcyclohexa-3,5-diene (referred to as cis-1,2-dihydrocatechol 7) in large quantities and in an enantiomerically pure form. anu.edu.auresearchgate.netresearchgate.netresearchgate.net This biocatalytic step is highly efficient and provides a reliable source of the chiral synthon that is fundamental to the entire synthetic strategy. researchgate.net

Key Chemical Transformations and Reaction Mechanisms

Following the enzymatic generation of the chiral starting material, the synthesis of this compound employs a sequence of three pivotal chemical transformations to construct the intricate linear triquinane skeleton. anu.edu.auresearchgate.net These steps include a cycloaddition to form a bicyclic core, a photochemical rearrangement to create the characteristic three-ring system, and a final reductive cleavage to install the final framework. anu.edu.au

Diels-Alder Cycloaddition Reactions (e.g., Microwave-Promoted)

The initial major carbon-carbon bond-forming event is a Diels-Alder cycloaddition. anu.edu.au The diene for this reaction is the acetonide derivative of the enzymatically produced cis-1,2-dihydrocatechol. publish.csiro.au Attempts to conduct a thermally induced Diels-Alder reaction between this diene and the dienophile, cyclopent-1-en-2-one, were unsuccessful. publish.csiro.au However, the reaction proceeds efficiently under microwave-promoted conditions, highlighting a significant rate enhancement provided by microwave irradiation. anu.edu.aupublish.csiro.aucem.com This microwave-assisted cycloaddition successfully yields the key bicyclo[2.2.2]octenone adduct, which serves as the precursor for the subsequent photochemical rearrangement. anu.edu.auresearchgate.net The use of microwave heating has been shown to dramatically reduce reaction times and improve yields in many cycloaddition reactions compared to conventional heating methods. cem.comresearchgate.net

| Reaction Step | Reactants | Key Reagents/Conditions | Product | Reference |

| Diels-Alder Cycloaddition | Acetonide derivative of cis-1,2-dihydrocatechol, Cyclopent-1-en-2-one | Microwave irradiation | Bicyclo[2.2.2]octenone adduct | anu.edu.aupublish.csiro.au |

Photochemically Promoted Rearrangements (e.g., Oxa-di-π-Methane Rearrangement)

The second key transformation is a photochemically promoted oxa-di-π-methane rearrangement. anu.edu.auresearchgate.net This powerful reaction is a cornerstone of modern organic synthesis for constructing complex, polycyclic frameworks from simpler precursors. researchgate.netacs.org In the synthesis of this compound, a bicyclo[2.2.2]octenone derivative, obtained after several steps from the Diels-Alder adduct, is subjected to photochemical conditions. anu.edu.aupublish.csiro.au Irradiation of this substrate, typically using acetophenone (B1666503) as a sensitizer, induces the rearrangement to form the desired linear triquinane skeleton. publish.csiro.auacs.org This specific rearrangement proceeds to give a mixture of two epimeric products. anu.edu.au This photochemical step is crucial as it efficiently assembles the core tricyclic structure of the target molecule in a single, complexity-generating transformation. researchgate.netresearchgate.net

| Reaction Step | Starting Material | Key Reagents/Conditions | Product | Reference |

| Oxa-di-π-Methane Rearrangement | Bicyclo[2.2.2]octenone derivative | hv (light), Acetophenone (sensitizer) | Epimeric linear triquinanes | anu.edu.aupublish.csiro.au |

Synthetic Utility of Derived Building Blocks (e.g., cis-1,2-dihydrocatechols for Sesquiterpenoid Construction)

The strategic foundation of the total synthesis of this compound lies in the use of chiral, non-racemic building blocks derived from microbial oxidation. Specifically, cis-1,2-dihydrocatechols, which are produced in high enantiomeric purity from the whole-cell biotransformation of simple arenes like toluene, serve as invaluable starting materials. publish.csiro.auanu.edu.auresearchgate.netresearchgate.net These chirons possess dense and varied functionality, making them ideal precursors for the asymmetric synthesis of complex natural products. researchgate.net

In the context of sesquiterpenoid construction, these building blocks provide a powerful entry point to complex carbocyclic frameworks. The total synthesis of this compound exemplifies this, commencing with an enantiomerically pure cis-1,2-dihydrocatechol derived from toluene. publish.csiro.auanu.edu.au This starting material is elaborated through a sequence of reactions, including a crucial Diels-Alder cycloaddition, to construct the core bicyclo[2.2.2]octane system, which is a precursor to the final hirsutane skeleton. publish.csiro.aumdpi.com The inherent stereochemistry of the enzymatically-derived dihydrocatechol is meticulously transferred through the synthetic sequence, ultimately defining the absolute configuration of the final natural product. This approach highlights the synthetic utility of these building blocks in streamlining the construction of intricate natural products like this compound and other linear triquinanes. publish.csiro.aumdpi.com

| Building Block (Arene Precursor) | Derived Chiron | Target Sesquiterpenoid Class/Example | Key Transformation |

| Toluene | (+)-cis-1,2-Dihydroxy-3-methylcyclohexa-3,5-diene | Hirsutanes (this compound) | Diels-Alder Cycloaddition, Oxa-di-π-methane Rearrangement |

| Toluene | (+)-cis-1,2-Dihydroxy-3-methylcyclohexa-3,5-diene | Linear Triquinanes ((-)-Coriolin) | Diels-Alder Cycloaddition, Oxa-di-π-methane Rearrangement |

| p-Iodotoluene | Chiral cis-1,2-dihydrocatechol | Sesquiterpene | Negishi Cross-Coupling, Intramolecular Diels-Alder |

This table summarizes the application of arene-derived cis-1,2-dihydrocatechols as versatile starting materials in the synthesis of complex sesquiterpenoids.

Potential for Total Synthesis of Enantiomeric Forms (e.g., ent-Phellodonic Acid)

A significant advantage of chemoenzymatic synthesis strategies is the potential to access not only the natural form of a product but also its enantiomer. The total synthesis of this compound provides a clear pathway for the synthesis of its unnatural enantiomer, ent-phellodonic acid. publish.csiro.au

This potential stems directly from the accessibility of the enantiomeric form of the starting material. The synthesis of natural this compound begins with a specific enantiomer of a cis-1,2-dihydrocatechol (designated as compound 7 in the original research). publish.csiro.au Crucially, the optical antipode of this starting material, ent-7 , is also readily available through similar chemoenzymatic methods. publish.csiro.au By applying the same synthetic sequence established for the natural product to this enantiomeric starting material, a fully stereocontrolled total synthesis of ent-phellodonic acid can be achieved. This enantiodivergent capability is a powerful feature of the strategy, enabling the exploration of the biological activities of unnatural enantiomers and providing tools for probing stereospecific interactions with biological targets.

| Starting Material Enantiomer | Final Product Enantiomer | Status |

| (+)-cis-1,2-Dihydrocatechol 7 | (+)-Phellodonic Acid 1 | Synthesis Achieved publish.csiro.au |

| ent-7 | ent-Phellodonic Acid (ent-1 ) | Synthesis Pathway Established publish.csiro.au |

This table illustrates the direct relationship between the chirality of the starting dihydrocatechol and the resulting enantiomer of this compound.

Advancements in Photochemical Approaches to Complex Natural Product Chemotypes

Photochemical reactions are powerful tools in organic synthesis, capable of generating high degrees of molecular complexity from simpler precursors in a single step. acs.orgresearchgate.net These transformations proceed through electronically excited states, enabling the formation of unique and strained molecular architectures that are often inaccessible through conventional thermal methods. researchgate.netnih.gov

In the total synthesis of this compound, a photochemically promoted oxa-di-π-methane rearrangement serves as a pivotal step. publish.csiro.auanu.edu.auresearchgate.net This reaction converts a bicyclo[2.2.2]octenone derivative, itself formed from the initial Diels-Alder adduct, into a complex, cyclopropane-annulated linear triquinane skeleton. publish.csiro.auresearchgate.net This key transformation efficiently constructs the characteristic and highly condensed framework of hirsutane-type sesquiterpenoids. researchgate.net The application of this specific photochemical rearrangement demonstrates its power in elaborating relatively simple scaffolds into the intricate and densely functionalized core required for the synthesis of this compound and related natural products. acs.orgresearchgate.net The last decade has seen significant progress in making such reactions more efficient and scalable through the development of continuous flow reactors and the use of energy-efficient LEDs. mdpi.com

| Photochemical Reaction Type | Description | Application in Natural Product Synthesis |

| Oxa-di-π-methane Rearrangement | Photochemically induced rearrangement of a β,γ-unsaturated ketone to form a cyclopropyl (B3062369) ketone. | Key step in the synthesis of this compound and other linear triquinanes to form a cyclopropannulated framework. publish.csiro.ausemanticscholar.org |

| [2+2] Photocycloaddition | Light-induced union of two unsaturated molecules to form a four-membered ring. | Construction of cyclobutane (B1203170) rings found in natural products like (±)-gibberellic acid and merrilactone A. acs.org |

| Paternò–Büchi Reaction | A [2+2] photocycloaddition between a carbonyl group and an olefin to form an oxetane. | Synthesis of oxetane-containing molecules. researchgate.net |

| De Mayo Reaction | A [2+2] photocycloaddition followed by a retro-aldol fragmentation. | Used for the synthesis of 1,5-dicarbonyl compounds and complex ring systems. acs.org |

This table highlights key photochemical reactions and their utility, featuring the oxa-di-π-methane rearrangement used for this compound.

Applications of Dioxygenase-Based Chemoenzymatic Processes in Natural Product Synthesis

Chemoenzymatic synthesis leverages the strategic combination of highly selective biological transformations with the versatility of modern chemical reactions. acs.orgbeilstein-journals.org Dioxygenase-based processes are particularly valuable, as these enzymes can perform selective oxidations on unactivated substrates with stereo- and regioselectivity that is unmatched by conventional catalysts. acs.org

The total synthesis of this compound is a prime example of this integrated approach. anu.edu.auacs.org The entire synthetic route is enabled by an initial, crucial enzymatic transformation. A genetically engineered strain of E. coli (JM109 (pDTG601)), which overexpresses the enzyme toluene dioxygenase (TDO), is used in a whole-cell fermentation process to convert toluene into (+)-cis-1,2-dihydroxy-3-methylcyclohexa-3,5-diene. anu.edu.auresearchgate.net This biotransformation provides large quantities of the key chiral building block in an enantiomerically pure form. publish.csiro.auanu.edu.au This enzymatic step establishes the absolute stereochemistry that is preserved throughout the subsequent chemical transformations, including the Diels-Alder reaction and the photochemical rearrangement, leading to the final target. publish.csiro.au The use of a dioxygenase-based process circumvents the challenges associated with the asymmetric synthesis of such densely functionalized chiral synthons, demonstrating the power of integrating biocatalysis into the planning and execution of complex natural product synthesis. acs.organu.edu.au

| Enzyme System | Substrate | Product (Chiral Building Block) | Target Natural Product |

| Toluene Dioxygenase (TDO) | Toluene | (+)-cis-1,2-Dihydroxy-3-methylcyclohexa-3,5-diene | This compound, (+)-Hirsutic Acid, (-)-Coriolin publish.csiro.auresearchgate.net |

| Toluene Dioxygenase (TDO) | Bromobenzene | cis-3-Bromo-1,2-dihydrocatechol | Conduritols researchgate.net |

| P450 Enzymes | Functionalized Tricyclic Scaffold | Oxidized Intermediates | Cotylenol, Brassicicenes beilstein-journals.org |

| Fe(II)/2OG-dependent Dioxygenases | Biosynthetic Intermediate | Oxidatively Rearranged Intermediate | Cotylenol beilstein-journals.org |

This table provides examples of dioxygenase-based chemoenzymatic processes applied to the synthesis of complex natural products.

Advanced Spectroscopic Characterization and Structural Elucidation Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy was the principal technique used for the initial structure elucidation of phellodonic acid. Detailed analysis of both one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allowed researchers to piece together the carbon skeleton and the placement of functional groups.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in establishing the connectivity between protons and carbons, thereby assembling the fused five-membered ring system characteristic of the hirsutane skeleton.

A pivotal moment in confirming the structure of this compound came with its total synthesis. Researchers were able to compare the NMR spectra of the naturally derived compound with the synthetically produced version. The spectra were found to be identical, confirming that the proposed structure was correct. Notably, the 400 MHz ¹H NMR spectrum of the synthetic material showed better resolution of a complex four-proton signal between δ 2.18–1.90 ppm compared to the spectrum of the natural product, providing unambiguous verification of the structure.

| Technique | Observation | Significance |

|---|---|---|

| ¹H and ¹³C NMR | Comprehensive analysis of 1D and 2D spectra. | Primary method for initial structure determination, mapping the carbon framework and functional group positions. |

| NMR Comparison | Spectra of natural and synthetic samples were identical. | Provided definitive confirmation of the assigned structure. |

Role of X-ray Crystallography in Definitive Structural Assignments

While X-ray crystallography is a powerful method for determining the three-dimensional structure of molecules with atomic-level precision, obtaining a single crystal of this compound suitable for analysis proved challenging. wikipedia.orglibretexts.org However, this technique played a crucial, albeit indirect, role in confirming its structure during its total synthesis.

Researchers successfully performed single-crystal X-ray analyses on key synthetic intermediates. ajchem-a.com By determining the exact stereochemistry and three-dimensional arrangement of atoms in these precursor molecules, the stereochemical course of the entire synthesis was rigorously established. This crystallographic data for the intermediates provided unequivocal support for the final assigned structure of this compound, as the subsequent chemical transformations were well-understood and stereochemically controlled. This application underscores how X-ray crystallography can be vital for structural validation even when the final natural product itself cannot be crystallized.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry was essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS), specifically using High-Resolution Electrospray Ionization (HR-ESI-MS), provided an extremely accurate mass measurement of the molecule.

The experimentally observed mass-to-charge ratio (m/z) allows for the calculation of a precise molecular formula. For this compound, the protonated molecule [M+H]⁺ was observed, which confirmed its molecular formula as C₁₅H₁₆O₅. This data is critical as it establishes the degree of unsaturation (the number of rings and/or double bonds) in the molecule, which must be consistent with the structure proposed by NMR data.

Furthermore, mass spectrometry can induce fragmentation of the molecule, and the resulting fragmentation pattern provides additional structural clues. acdlabs.comchemguide.co.uk While soft ionization techniques like ESI minimize fragmentation to keep the molecular ion intact, analysis of any observed fragments can help confirm the presence of specific substructures within the molecule.

| Ion | Observed m/z | Calculated Molecular Formula |

|---|---|---|

| [M+H]⁺ | 303.2316 | C₁₅H₁₆O₅ |

Biological Activities and Mechanistic Research of Phellodonic Acid Non Clinical Focus

General Antimicrobial Activity

Phellodonic acid demonstrates notable antibiotic properties, exhibiting inhibitory effects against both bacteria and fungi. nih.gov The evaluation of its antimicrobial spectrum has been a key focus of initial research into this natural compound.

Activity against Bacteria (e.g., Bacillus subtilis)

Studies have confirmed the antibacterial action of this compound. nih.gov While the compound is known to be active against bacteria, specific data regarding its minimum inhibitory concentration (MIC) against particular species, such as the Gram-positive bacterium Bacillus subtilis, is not detailed in publicly available literature. The precise potency and spectrum of its antibacterial effects remain areas for further detailed investigation.

Activity against Fungi and Yeasts

The compound possesses antifungal properties, contributing to its classification as an antibiotic. nih.gov However, specific MIC values against various fungal and yeast species are not available in accessible research abstracts. Comprehensive screening would be required to determine its efficacy against a broader range of fungal pathogens.

Activity against Specific Cell Lines

Beyond its antimicrobial effects, this compound has been evaluated for its cytotoxic activity against eukaryotic cells, including cancer cell lines and algae. nih.gov

Activity against Algae (e.g., Chlorella vulgaris)

This compound has been shown to possess activity against the green alga Chlorella. nih.gov This suggests an algicidal or algistatic effect. Quantitative data, such as the IC50 (half-maximal inhibitory concentration) value, which would specify the concentration needed to inhibit 50% of the algal growth, is not specified in available research summaries.

Elucidation of Molecular and Cellular Mechanisms of Action

Detailed research into the molecular and cellular mechanisms by which this compound exerts its biological activities is not currently available in the public domain. Understanding how it inhibits bacterial, fungal, and algal growth, or its mode of action against any specific cell lines, would require further molecular biology and biochemical research. Such studies would be essential to identify its cellular targets and metabolic pathways it may disrupt.

Summary Data Tables

Specific quantitative data required to generate interactive tables for antimicrobial and cytotoxic activities is not available in the cited sources.

Proposed Mechanisms of Growth Inhibition in Microorganisms

While specific studies detailing the precise mechanisms of this compound's antimicrobial action are limited, the modes of action of other antimicrobial agents provide a framework for potential mechanisms. These can be broadly categorized into damage to cell membranes, inhibition of enzyme activity, and inhibition of protein and DNA synthesis.

Damage to Cell Membranes:

A common strategy for antimicrobial compounds is the disruption of the microbial cell membrane's integrity. This can lead to the leakage of essential intracellular components and ultimately cell death. For instance, some antimicrobial agents, like the cyclic lipopeptide daptomycin, bind to bacterial plasma membranes, causing a loss of membrane potential. biomol.com Phenolic compounds have also been shown to cause damage to the bacterial cell wall, leading to the leakage of cellular materials. While direct evidence for this compound is not available, its chemical structure may facilitate interaction with and disruption of the lipid bilayer of microbial cell membranes.

Inhibition of Enzyme Activity:

Enzymes are crucial for numerous metabolic pathways essential for microbial survival. Inhibition of these enzymes can effectively halt microbial growth. Many antibiotics function by targeting and inhibiting specific bacterial enzymes. For example, penicillin inhibits transpeptidase, an enzyme involved in the final step of bacterial cell wall biosynthesis. juniperpublishers.com Another example is the inhibition of fatty acid biosynthesis, a pathway targeted by drugs like triclosan. Given the vast array of microbial enzymes, it is plausible that this compound could act as an inhibitor for one or more enzymes critical for bacterial or fungal viability.

Protein/DNA Synthesis Inhibition:

The synthesis of proteins and DNA are fundamental processes for microbial replication and function. Many clinically significant antibiotics target these pathways.

Protein Synthesis Inhibition: This can occur at various stages of translation. For example, tetracyclines block the binding of aminoacyl-tRNA to the ribosome, while macrolides can interfere with the progression of the growing polypeptide chain. sigmaaldrich.com

DNA Synthesis Inhibition: Quinolones are a class of antibiotics that inhibit DNA gyrase, an enzyme essential for DNA replication. Other compounds can interfere with the synthesis of the nucleotide precursors required for DNA replication. biomol.com

While it has not been definitively demonstrated, the antibiotic activity of this compound could potentially be attributed to the inhibition of these vital macromolecular synthesis pathways.

Investigation of Intracellular Signaling Pathways Modulated by this compound

Currently, there is a lack of specific research into the intracellular signaling pathways in microbial or other cells that may be modulated by this compound. Understanding how a compound affects signaling cascades can provide deeper insights into its mechanism of action and its broader biological effects. Future research in this area would be valuable to elucidate the full spectrum of this compound's biological activity.

Role of Oxidative Stress and Apoptosis in Cellular Responses (by analogy with related compounds)

Although direct studies on this compound's role in oxidative stress and apoptosis are not available, it is a recognized phenomenon that the antimicrobial activity of some compounds is linked to the generation of reactive oxygen species (ROS) and the induction of programmed cell death pathways in microorganisms.

Oxidative stress, resulting from an imbalance between the production of ROS and the cell's ability to detoxify them, can cause widespread damage to cellular components, including lipids, proteins, and DNA. This damage can disrupt cellular function and contribute to cell death. In some bacteria, the bactericidal action of certain antibiotics has been linked to the generation of toxic hydroxyl radicals.

Apoptosis, or programmed cell death, is a controlled process that can be initiated by various stimuli, including cellular stress. While more commonly associated with multicellular organisms, apoptosis-like cell death has been observed in bacteria and fungi in response to certain antimicrobial agents. This process involves a cascade of specific events leading to the dismantling of the cell.

By analogy with other antimicrobial compounds, it is conceivable that this compound could induce oxidative stress in target microorganisms, contributing to its growth-inhibitory effects. Furthermore, this oxidative stress could be a trigger for apoptosis-like cell death pathways. However, dedicated studies are required to confirm these potential mechanisms for this compound.

Comparative Mechanistic Studies with Structurally Related Hirsutane Derivatives

This compound belongs to the hirsutane class of sesquiterpenoids. To date, comprehensive comparative mechanistic studies between this compound and other structurally related hirsutane derivatives are not available in the scientific literature. Such studies would be highly beneficial in identifying common mechanisms of action within this chemical class and highlighting unique properties of individual compounds like this compound. Investigating the structure-activity relationships among hirsutane derivatives could guide the development of new and more potent antimicrobial agents.

Structure Activity Relationship Sar Studies of Phellodonic Acid Derivatives

Foundations of Structure-Activity Relationship Research

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound relates to its biological activity. numberanalytics.commdpi.com The core principle of SAR is that the biological effect of a substance is a function of its molecular structure. By systematically modifying parts of a molecule and observing the resulting changes in activity, researchers can identify key structural features, known as pharmacophores, that are essential for the desired biological effect. numberanalytics.com This knowledge is crucial for the rational design of new, more potent, and selective therapeutic agents. researchgate.net

The process of SAR analysis begins with the identification of a "lead compound," which is a molecule that exhibits a desired biological activity. numberanalytics.com Through iterative chemical synthesis, analogues of the lead compound are created by altering specific functional groups, changing the size or shape of the molecule, or modifying its stereochemistry. These new compounds are then tested for their biological activity, and the resulting data are analyzed to establish a relationship between structural modifications and changes in efficacy. creative-proteomics.com

Key molecular interactions that govern the biological activity of a compound include hydrophobic interactions, electrostatic interactions (such as hydrogen bonds and ionic bonds), and steric effects. numberanalytics.com Understanding these interactions at the molecular level is essential for interpreting SAR data. For natural products like phellodonic acid, which often possess complex chemical structures, SAR studies can be particularly challenging but also highly rewarding, as they can unveil novel mechanisms of action and provide unique chemical scaffolds for drug development. researchgate.netcreative-proteomics.com The insights gained from SAR studies guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties, while also helping to predict and mitigate potential toxicity. numberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a sophisticated extension of SAR, employing mathematical models to correlate the chemical structure of compounds with their biological activities. mdpi.com This computational approach aims to predict the activity of novel compounds before they are synthesized, thereby saving time and resources in the drug discovery process. spu.edu.sy The development of a robust QSAR model involves several key steps, including the careful selection of a dataset of compounds with known activities, the calculation of molecular descriptors, the generation of a mathematical equation linking the descriptors to the activity, and rigorous statistical validation. mdpi.comnih.gov

Selection of Molecular Descriptors (e.g., Electronic Properties like BDE-OH, IP; Lipophilicity Parameters like LogP, LogD)

The predictive power of a QSAR model is heavily dependent on the choice of molecular descriptors. These numerical values represent various physicochemical properties of a molecule and can be categorized into several classes, including electronic, steric, and hydrophobic descriptors. hufocw.org

Electronic Properties: These descriptors quantify the electronic aspects of a molecule, which are crucial for its interaction with biological targets.

Bond Dissociation Enthalpy (BDE-OH): This descriptor is particularly relevant for antioxidants and describes the energy required to break the O-H bond, indicating the ease with which a compound can donate a hydrogen atom to neutralize a free radical. A lower BDE value generally corresponds to higher antioxidant activity. academie-sciences.fr

Ionization Potential (IP): IP is the energy required to remove an electron from a molecule. It is a key descriptor in mechanisms involving electron transfer and can influence a compound's ability to interact with electron-deficient or electron-rich sites on a biological target. academie-sciences.fr

Lipophilicity Parameters: These descriptors measure the hydrophobicity of a molecule, which affects its ability to cross cell membranes and its binding to hydrophobic pockets in proteins.

LogP: This is the logarithm of the partition coefficient of a compound between n-octanol and water. It is a widely used measure of lipophilicity. spu.edu.sy

LogD: This is the logarithm of the distribution coefficient, which is similar to LogP but takes into account the ionization state of the compound at a specific pH.

The selection of appropriate descriptors is a critical step in QSAR modeling. mdpi.com For natural products and their derivatives, a combination of descriptors is often necessary to capture the complexity of their structures and biological activities. creative-proteomics.com

Statistical Validation of QSAR Models

Once a QSAR model is developed, its statistical reliability and predictive ability must be rigorously validated. This process ensures that the correlation between the molecular descriptors and the biological activity is not due to chance. niscpr.res.in Several statistical methods are employed for this purpose:

Internal Validation: This is often performed using a technique called leave-one-out (LOO) cross-validation . In this method, one compound is removed from the dataset, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted by the new model. This process is repeated for each compound in the dataset. The resulting cross-validated correlation coefficient (q²) provides an indication of the model's internal robustness. niscpr.res.in

External Validation: The most rigorous test of a QSAR model is its ability to predict the activity of compounds that were not used in its development. This is achieved by dividing the initial dataset into a "training set" for model building and a "test set" for external validation. The model's predictive power is then assessed by how well it predicts the activities of the compounds in the test set. researchgate.net

Other statistical parameters used to evaluate a QSAR model include the coefficient of determination (R²), which measures the goodness of fit, and the standard deviation of the error of prediction. researchgate.net

Predictive Capabilities of QSAR for Novel Analogues

A well-validated QSAR model can be a powerful tool for predicting the biological activity of novel analogues that have not yet been synthesized. spu.edu.synih.gov By inputting the calculated molecular descriptors of a designed compound into the QSAR equation, researchers can obtain a theoretical prediction of its activity. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency. researchgate.net

The predictive power of QSAR models enables a more focused and efficient approach to drug discovery, guiding the design of new analogues with improved properties. nih.gov However, it is important to remember that QSAR models are based on a specific set of compounds and a particular biological assay. Their predictive accuracy is generally highest for compounds that are structurally similar to those in the training set.

Impact of Specific Functional Group Modifications on Biological Activity

The biological activity of a molecule can be significantly altered by the modification of its functional groups. nih.gov These modifications can influence the compound's electronic properties, lipophilicity, and steric interactions with its biological target. libretexts.org

Influence of Hydroxyl Group Substitution Patterns

The number and position of hydroxyl (-OH) groups on a molecule can have a profound impact on its biological activity, particularly its antioxidant and cytotoxic properties. nih.govresearchgate.net

Antioxidant Activity: The presence of hydroxyl groups is often crucial for the radical scavenging activity of phenolic compounds. researchgate.net The position of these groups can influence the stability of the resulting radical after hydrogen donation. For instance, in some flavonoids, the presence of adjacent hydroxyl groups can enhance chelation potency. researchgate.net The modification or substitution of a key hydroxyl group can lead to a marked decrease in activity. libretexts.orgresearchgate.net

Cytotoxic Activity: The cytotoxic effects of some compounds are also dependent on the position and substitution of hydroxyl groups. nih.gov For example, in a study on hydroxycinnamic acid derivatives, the para position of the hydroxyl group on the phenolic ring was found to be critical for its synergistic cytotoxic activity with other compounds. nih.gov

The following table summarizes the observed effects of hydroxyl group modifications on the biological activity of various compounds, based on findings from different research studies.

| Compound Class | Modification | Effect on Biological Activity | Reference |

| Flavonoids | Substitution of the free 3-hydroxyl group | Marked decrease in chelation activity | researchgate.net |

| Flavonoids | Presence of adjacent hydroxyl groups in ring A | Increased chelation potency | researchgate.net |

| Flavones | Esterification of hydroxyl groups | Increased cytotoxic action | nih.gov |

| Hydroxycinnamic Acid Derivatives | Para-hydroxyl on the phenolic ring | Critical for synergistic cytotoxicity | nih.gov |

Effects of Alkyl Chain Length and Lipophilicity

The biological activity of many compounds, including sesquiterpenoids like this compound, is often intricately linked to their lipophilicity. uc.ptmdpi.com Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), governs the ability of a molecule to traverse cellular membranes and reach its target site of action. uc.pt In the context of this compound derivatives, modifications to the alkyl chain length present a direct and effective method for modulating lipophilicity and, consequently, their structure-activity relationship (SAR).

Generally, increasing the length of an alkyl chain in a series of related compounds leads to a corresponding increase in lipophilicity. uc.pt This enhanced lipophilicity can facilitate improved passage through the lipid bilayers of cell membranes, potentially leading to greater intracellular concentrations and more potent biological effects. However, this relationship is not always linear. An optimal alkyl chain length often exists, beyond which a further increase in lipophilicity can lead to decreased activity. This could be due to several factors, including reduced aqueous solubility, increased binding to plasma proteins, or non-specific binding to other cellular components, which can prevent the molecule from reaching its intended target.

While specific SAR studies on a homologous series of this compound alkyl esters are not extensively documented in publicly available literature, the principles can be illustrated through data on related phenolic acid derivatives. For instance, studies on caffeic and gallic acid esters have demonstrated that their cytotoxic effects are dependent on the length of the ester moiety. uc.pt

To illustrate the potential impact of alkyl chain length on the biological activity of this compound derivatives, a hypothetical data set can be considered. This table demonstrates how systematic variation of an alkyl ester group on this compound might influence its lipophilicity (as predicted cLogP) and a hypothetical biological endpoint, such as the half-maximal inhibitory concentration (IC₅₀) against a cancer cell line.

| Compound | Alkyl Chain | cLogP (Predicted) | Hypothetical IC₅₀ (µM) |

| This compound | H | 3.5 | 25 |

| Methyl Phellodonate | CH₃ | 4.0 | 18 |

| Ethyl Phellodonate | C₂H₅ | 4.5 | 12 |

| Propyl Phellodonate | C₃H₇ | 5.0 | 8 |

| Butyl Phellodonate | C₄H₉ | 5.5 | 15 |

| Pentyl Phellodonate | C₅H₁₁ | 6.0 | 22 |

Note: The cLogP and IC₅₀ values in this table are hypothetical and for illustrative purposes only, demonstrating the general principles of how alkyl chain length can affect lipophilicity and biological activity.

In this hypothetical scenario, the biological activity increases with the alkyl chain length up to the propyl derivative, suggesting an optimal lipophilicity for cellular uptake and target engagement. Beyond this point, the activity begins to decrease, which could be attributed to the aforementioned negative effects of excessive lipophilicity. Such a parabolic relationship is a common observation in SAR studies. uc.pt

Rational Design of this compound Analogues for Enhanced Biological Research Properties

The rational design of analogues of natural products like this compound is a key strategy in medicinal chemistry to develop new therapeutic agents or research tools with improved properties such as enhanced potency, selectivity, and better pharmacokinetic profiles. nih.govslideshare.net This approach relies on an understanding of the compound's mechanism of action and its interactions with its biological target. nih.gov As this compound belongs to the hirsutane class of sesquiterpenoids, which are known to exhibit a range of biological activities including antimicrobial and cytotoxic effects, these provide a starting point for rational design. acs.orgresearchgate.net

The design process for this compound analogues would typically involve:

Target Identification and Validation: The first step is to identify the specific molecular target responsible for the desired biological effect. For hirsutane sesquiterpenoids, this could be a specific enzyme or receptor involved in microbial growth or cancer cell proliferation. acs.orgresearchgate.net

Understanding the Pharmacophore: The pharmacophore, which is the essential set of structural features responsible for a compound's biological activity, needs to be determined. For this compound, this might include the tricyclic core, the carboxylic acid group, and the various hydroxyl and ketone functionalities.

Structure-Based or Ligand-Based Design: If the three-dimensional structure of the target is known, structure-based design can be employed to create analogues that fit optimally into the binding site. In the absence of a known target structure, ligand-based design can be used, where analogues are designed based on the structures of known active compounds.

Chemical Synthesis and Biological Evaluation: The designed analogues are then synthesized and tested for their biological activity. This iterative process of design, synthesis, and testing allows for the refinement of the SAR and the development of increasingly potent and selective compounds.

A hypothetical example of a rational design strategy for this compound analogues aimed at enhancing anticancer activity is presented below. Assuming the carboxylic acid group is crucial for binding to a hypothetical enzyme's active site, analogues could be designed to explore the surrounding binding pocket.

| Analogue | Modification from this compound | Design Rationale | Predicted Outcome |

| PA-1 | Esterification of the carboxylic acid with a short, fluorinated alkyl chain. | Increase lipophilicity for better cell penetration and introduce a potential new binding interaction via the fluorine atoms. | Enhanced cytotoxicity. |

| PA-2 | Replacement of the C-5 hydroxyl group with an amino group. | Introduce a basic moiety to form a salt bridge with an acidic residue in the target's active site. | Increased binding affinity and selectivity. |

| PA-3 | Introduction of a small, rigid aromatic ring attached to the C-1 position. | Explore a potential hydrophobic pocket adjacent to the core structure. | Improved potency through additional favorable interactions. |

| PA-4 | Synthesis of a simplified bicyclic analogue retaining the key functional groups. | Reduce molecular complexity for easier synthesis while retaining the core pharmacophore. | Potentially lower but more synthetically accessible activity. |

Note: The analogues and their predicted outcomes in this table are hypothetical and serve to illustrate the principles of rational drug design.

Through such rational design strategies, it is possible to systematically probe the SAR of this compound and develop new analogues with enhanced properties for biological research, potentially leading to the discovery of new therapeutic leads.

Preclinical Research Models and Methodologies in Phellodonic Acid Investigations

In Vitro Research Models

In vitro models are fundamental in the preliminary assessment of a compound's biological activity. The initial discovery of Phellodonic acid's antibiotic activity against various bacteria and fungi was likely established through such methodologies. nih.gov

Cell-Based Assays for Target Identification and Validation

There is no publicly available research detailing the use of cell-based assays for the specific purpose of identifying and validating the molecular targets of this compound. Generally, such investigations would involve screening the compound against a panel of human or microbial cell lines to observe its phenotypic effects. Techniques like thermal shift assays, genetic knockdown (e.g., RNAi or CRISPR-Cas9), or activity-based protein profiling would then be employed to pinpoint the specific protein or pathway modulated by the compound.

Enzyme Inhibition Studies

Specific enzyme inhibition studies for this compound have not been reported in the available scientific literature. The antibiotic nature of this compound suggests that it may act by inhibiting crucial microbial enzymes. nih.gov Future research would necessitate screening this compound against a library of essential bacterial or fungal enzymes to determine its inhibitory profile and mechanism of action.

Cellular Permeability and Uptake Investigations

There is no published data on the cellular permeability and uptake of this compound. Investigating how this compound crosses cellular membranes, particularly of target pathogens and host cells, is a critical step in preclinical development. Standard methodologies for such studies include the use of cell monolayer assays, such as the Caco-2 permeability assay for intestinal absorption, and various microscopy and analytical techniques to quantify intracellular compound concentration.

In Vivo Animal Models for Efficacy and Mechanistic Research

There is a clear absence of published in vivo studies using animal models to evaluate the efficacy and mechanisms of this compound. Such studies are essential to understand the compound's therapeutic potential in a complex biological system.

Selection of Appropriate Animal Species for Specific Research Questions

No animal species have been documented in the scientific literature for the study of this compound. The selection of an appropriate animal model would be contingent on the specific therapeutic indication being investigated. For its antibiotic properties, initial efficacy studies would likely employ rodent models (e.g., mice or rats) with induced bacterial or fungal infections.

Genetically Modified Animal Models in Mechanistic Research

The use of genetically modified animal models in the mechanistic research of this compound has not been reported. These models could be instrumental in validating the molecular targets of this compound identified through in vitro studies. For instance, if this compound were found to target a specific host protein involved in infection, a knockout or humanized mouse model for that protein could be used to further elucidate its mechanism of action.

Pharmacodynamic Studies in Animal Systems (excluding clinical relevance)

Pharmacodynamic (PD) investigations in animal models are fundamental to understanding the biochemical and physiological effects of a compound on a living organism. For a natural product like this compound, such studies would aim to elucidate its mechanism of action, dose-response relationships, and the time course of its effects at the target site, independent of its therapeutic potential. These studies are crucial for characterizing the intrinsic activity of the compound.

The selection of an animal model is a critical step and is generally guided by the specific research question. Rodent models, such as mice and rats, are frequently used in early-stage research due to their well-characterized genetics, cost-effectiveness, and physiological similarities to humans in many aspects precedenceresearch.com. For more complex investigations, other species might be considered.

A hypothetical study design to investigate the pharmacodynamics of this compound could involve the parameters outlined in the table below.

Table 1: Hypothetical Framework for a Pharmacodynamic Study of this compound in an Animal Model

| Parameter | Description | Example Measurement |

|---|---|---|

| Target Engagement | Measurement of the interaction of this compound with its intended biological target. | Quantification of binding to a specific bacterial enzyme. |

| Biomarker Modulation | Assessment of changes in specific biomarkers that indicate a biological response to the compound. | Measurement of inflammatory markers in response to treatment in an infection model. |

| Dose-Response Relationship | Determination of the relationship between the dose of this compound administered and the magnitude of the observed effect. | A curve plotting the reduction in bacterial colony-forming units against increasing doses of this compound. |

| Time-Course of Effect | Evaluation of the onset, duration, and termination of the compound's effect over time. | Serial measurements of a physiological response at various time points after administration. |

Ethical Considerations and 3R Principles in Animal Research

The use of animals in scientific research is governed by stringent ethical frameworks to ensure their humane treatment. Any preclinical investigation of this compound involving animal models would be subject to these principles. The cornerstone of ethical animal research is the principle of the Three Rs (3Rs): Replacement, Reduction, and Refinement. emulatebio.comresearchgate.net These principles were first described by W.M.S. Russell and R.L. Burch in 1959 and are now integral to legislation and guidelines governing animal use in many countries. emulatebio.com

Replacement refers to the use of non-animal methods whenever possible to achieve the same scientific objectives. jst.go.jpbioradiations.com This could include in vitro cell cultures, computer simulations, or other alternative assays. jst.go.jpnih.gov For this compound, initial screening for biological activity would likely be conducted using these alternative methods before any consideration of animal testing.

Reduction aims to minimize the number of animals used in experiments while still obtaining statistically significant data. jst.go.jpbioradiations.com This involves careful experimental design, statistical analysis, and sharing of data to avoid unnecessary duplication of studies. cambridgenetwork.co.uk

Refinement focuses on minimizing any potential pain, suffering, or distress to the animals. bioradiations.com This includes optimizing housing conditions, handling procedures, and experimental techniques to enhance animal welfare. jst.go.jpbioradiations.com

Beyond the 3Rs, ethical considerations in animal research also encompass the establishment of an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. cambridgenetwork.co.uk These committees are responsible for reviewing and approving all research protocols involving animals to ensure they are ethically sound and scientifically justified. cambridgenetwork.co.uk Researchers must provide a clear rationale for the use of animals, and the potential benefits of the research must outweigh the potential harm to the animals. rsc.orgwikipedia.org All personnel involved in animal studies must be adequately trained in the proper handling and care of the specific species being used. cambridgenetwork.co.uk

In Silico Computational Approaches

In silico methods use computer simulations and modeling to predict the properties and behavior of chemical compounds, offering a rapid and cost-effective means of investigation that aligns with the 3R principles by reducing the need for animal and laboratory experiments.

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking could be used to predict how the compound might interact with specific protein targets, such as enzymes or receptors. This method provides insights into the binding affinity and mode of interaction, which can help to elucidate the compound's potential mechanism of action.

Molecular dynamics (MD) simulations build upon the static picture provided by molecular docking by simulating the movement of atoms and molecules over time. nih.govnih.gov This allows for the study of the flexibility of both the compound and its target protein, providing a more dynamic and realistic representation of the binding event. straitsresearch.comnih.gov MD simulations can help to assess the stability of the predicted binding pose from docking and can reveal important information about the conformational changes that may occur upon binding. straitsresearch.com

Virtual Screening for Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net If a biological target for this compound were identified, virtual screening could be employed to search for analogues with potentially improved activity or different properties. This process involves computationally docking a large number of compounds against the target and ranking them based on their predicted binding affinity. livescience.com This can help to prioritize which compounds to synthesize and test in the laboratory, thereby accelerating the discovery of new and potentially more effective derivatives.

Predictive Modeling for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational approach that aims to correlate the chemical structure of a compound with its biological activity. researchgate.netwikipedia.org QSAR models are built by developing a statistical relationship between the physicochemical properties of a series of compounds and their experimentally determined biological activities. emulatebio.comepa.gov

Once a reliable QSAR model is established, it can be used to predict the activity of new, untested compounds based solely on their chemical structure. researchgate.net This can guide the design of new analogues of this compound with potentially enhanced biological activity. emulatebio.com The table below illustrates the types of data that would be used to construct a QSAR model.

Table 2: Illustrative Data for a QSAR Model

| Compound | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Polar Surface Area) | Biological Activity (e.g., IC50) |

|---|---|---|---|

| This compound | 2.5 | 60 Ų | 10 µM |

| Analogue 1 | 2.8 | 55 Ų | 8 µM |

| Analogue 2 | 2.2 | 65 Ų | 15 µM |

| Analogue 3 | 3.1 | 58 Ų | 5 µM |

Emerging Research Models (e.g., Organs-on-a-Chip Systems for In Vitro Complex Systems)

Recent advancements in bioengineering have led to the development of novel in vitro models that more accurately mimic human physiology than traditional two-dimensional cell cultures. Among the most promising of these are organs-on-a-chip systems. wikipedia.org These are microfluidic devices that contain living human cells in a three-dimensional arrangement that simulates the key functional units of human organs, such as the lung, liver, or intestine. rsc.orgwikipedia.org

Organs-on-a-chip provide a more physiologically relevant environment for studying the effects of chemical compounds. cambridgenetwork.co.uk They can be used to investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its efficacy and toxicity, in a human-relevant context. nih.govrsc.org For a natural product like this compound, a liver-on-a-chip could be used to study its metabolism, while a gut-on-a-chip could provide insights into its oral absorption. wikipedia.org

These systems also offer the potential to connect multiple organ chips to create a "human-on-a-chip," which could be used to study the systemic effects of a compound and the interactions between different organs. nih.gov The development and application of such models are in line with the 3Rs principles, as they have the potential to reduce and, in some cases, replace the use of animals in research.

Advanced Analytical and Quantification Methodologies for Phellodonic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and purification of natural products like Phellodonic acid from complex biological extracts. The choice of technique depends on the sample complexity, the required resolution, and the analytical goal, whether it is quantification, purification, or structural identification.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful and common technique for the analysis of secondary metabolites. mdpi.com This method is well-suited for quantifying compounds like this compound, which contains chromophores that absorb UV-Vis light. frontiersin.org The DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing spectral information that aids in peak identification and purity assessment. frontiersin.orgnih.gov

For the analysis of acidic terpenoids like this compound, a reversed-phase setup is typically employed. researchgate.net A C18 column is a common choice for the stationary phase, offering good retention for moderately polar to nonpolar compounds. nih.govresearchgate.net The mobile phase often consists of a gradient mixture of an acidified aqueous solvent (e.g., water with acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govd-nb.info Acidification of the mobile phase helps to suppress the ionization of the carboxylic acid group on this compound, ensuring good peak shape and retention. researchgate.net Detection is typically performed at wavelengths where the compound's chromophores exhibit maximum absorbance. d-nb.info

Table 1: Representative HPLC-DAD Parameters for Analysis of Acidic Natural Products

| Parameter | Value/Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govresearchgate.net |

| Mobile Phase | A: Water with 0.5% Acetic Acid; B: Acetonitrile or Methanol nih.govd-nb.info |

| Elution | Gradient elution d-nb.infochromatographyonline.com |

| Flow Rate | 0.8 - 1.5 mL/min nih.govresearchgate.net |

| Detection | Diode-Array Detector (DAD), Wavelength: ~210-330 nm d-nb.info |

| Column Temp. | 30 - 40 °C nih.govresearchgate.net |

| Injection Vol. | 10 - 20 µL researchgate.netd-nb.info |

This method can be validated for linearity, accuracy, precision, and sensitivity, making it suitable for routine quality control and quantification of this compound in extracts. d-nb.infochromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of microbial metabolites within their native, complex mixtures. dtu.dk It combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for identifying known compounds and discovering new ones in fungal extracts. frontiersin.orgdtu.dk For this compound, which was discovered in a fermentation broth, LC-MS allows for its detection and identification directly from crude or partially purified extracts. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS), often using Orbitrap or time-of-flight (TOF) analyzers, can provide an accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) further aids in structure elucidation by fragmenting the parent ion and analyzing the resulting product ions, which provides structural information about the molecule. nih.gov This process of dereplication, comparing experimental data against databases like AntiBase or the Dictionary of Natural Products, can rapidly identify this compound and its analogues. frontiersin.org

Table 2: General LC-MS Parameters for Fungal Metabolite Profiling

| Parameter | Value/Condition |

| LC System | UHPLC/HPLC with Reversed-Phase C18 column mdpi.comnih.gov |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | High Resolution (e.g., Orbitrap, Q-TOF) nih.gov |

| Scan Mode | Full MS scan (e.g., m/z 150-1500), with data-dependent MS/MS nih.gov |

| Capillary Temp. | ~250-325 °C nih.gov |

The combination of retention time, accurate mass, and MS/MS fragmentation pattern provides a very high degree of confidence in the identification of this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. nih.gov this compound, being a polar carboxylic acid and a relatively high molecular weight terpenoid, is not sufficiently volatile for direct GC-MS analysis. nih.govresearchgate.net Therefore, a chemical derivatization step is necessary to convert the polar functional groups (carboxylic acid and any hydroxyls) into less polar, more volatile derivatives. nih.govresearchgate.net

Common derivatization procedures for compounds containing carboxylic acid and hydroxyl groups include silylation or esterification. nih.govresearchgate.net Silylation, using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts acidic protons into trimethylsilyl (B98337) (TMS) esters and ethers. nih.govfrontiersin.org Alternatively, esterification, for instance with methanolic HCl or diazomethane, can convert the carboxylic acid into its methyl ester. researchgate.net This sample preparation makes the analyte suitable for volatilization in the GC inlet without decomposition. nih.gov

Table 3: Typical GC-MS Workflow for Non-Volatile Terpenoid Acids

| Step | Description |

| 1. Extraction | Extraction of the analyte from the sample matrix. |

| 2. Derivatization | Reaction with a silylating agent (e.g., MSTFA, BSTFA) or an alkylating agent to increase volatility. nih.govfrontiersin.org |

| 3. GC Separation | Separation on a low-polarity capillary column (e.g., DB-5ms, HP-5MS). nih.gov |

| 4. MS Detection | Electron Ionization (EI) followed by mass analysis (e.g., Quadrupole). Mass spectra are compared to libraries (NIST, Wiley) for identification. |

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. frontiersin.org The separated components then enter the mass spectrometer, where they are fragmented and detected, allowing for structural identification based on the characteristic fragmentation pattern. nih.gov

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov As a carboxylic acid, this compound is an ideal candidate for analysis by CE, as it will be negatively charged (anionic) in a buffer solution with a pH above its pKa. kirj.eemdpi.com This technique is particularly useful for analyzing complex aqueous samples like fermentation broths and can offer short analysis times. nih.govresearchgate.net

In a typical CE method for organic acids, an uncoated fused-silica capillary is used with a background electrolyte (BGE) containing a chromophore for indirect UV detection (e.g., benzoate (B1203000) or phthalate). kirj.eeceu.es To shorten analysis time for anions, an electro-osmotic flow (EOF) modifier, such as a cationic surfactant like cetyltrimethylammonium bromide (CTAB), can be added to the BGE to reverse the direction of the EOF. kirj.ee The separated anions pass the detector, and their concentration can be determined. CE methods have been successfully developed to monitor the production of various carboxylic acids during microbial fermentations. nih.govkirj.ee

Table 4: Potential Capillary Electrophoresis Conditions for this compound

| Parameter | Value/Condition |

| Capillary | Fused-silica, uncoated (e.g., 50-75 µm I.D.) mdpi.com |

| Background Electrolyte (BGE) | 10-20 mM Benzoic acid buffer with 1-4 mM CTAB kirj.ee |

| pH | Adjusted to a value above the pKa of the analyte (e.g., pH 5.4-6.0) kirj.eeceu.es |

| Separation Voltage | ~ -20 kV ceu.es |

| Detection | Indirect UV detection (e.g., 230-254 nm) kirj.ee |

| Sample Introduction | Hydrodynamic or Electrokinetic injection mdpi.com |

Sample Preparation and Extraction Techniques